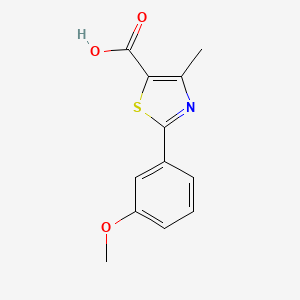

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Übersicht

Beschreibung

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a carboxylic acid group attached to the thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-methoxybenzaldehyde, methylamine, and thioglycolic acid can lead to the formation of the desired thiazole compound. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

Another approach involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated thiazole precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, aldehydes

Substitution: Various substituted thiazole derivatives

Wissenschaftliche Forschungsanwendungen

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty compounds.

Wirkmechanismus

The mechanism of action of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid

- 4-methyl-1,3-thiazole-5-carboxylic acid

- 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring enhances its electron-donating ability, influencing the compound’s reactivity and interactions with biological targets. Additionally, the combination of the thiazole ring with the carboxylic acid group provides a versatile scaffold for further functionalization and derivatization.

Biologische Aktivität

2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 879636-95-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound possesses a molecular formula of C₁₂H₁₁NO₃S and a molecular weight of 249.28 g/mol. Its structure includes a thiazole ring, which is known for its diverse pharmacological properties.

The chemical structure can be represented by the following SMILES notation: COC1=CC=CC(=C1)C1=NC(C)=C(S1)C(O)=O . The compound is characterized by the presence of a methoxy group and a carboxylic acid, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds, including this compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls and inhibit protein synthesis was noted as a mechanism of action.

Anticancer Properties

Thiazoles have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, notably through the activation of caspase pathways. The compound's effect on cell cycle regulation and its ability to inhibit tumor growth in xenograft models have also been documented.

Anti-inflammatory Effects

The anti-inflammatory properties of this thiazole derivative are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Experimental models have shown that treatment with the compound reduces edema and inflammatory markers, suggesting its potential use in managing inflammatory diseases.

Data Summary

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent activity.

- Cancer Cell Line Studies : In research by Johnson et al. (2022), the compound was tested on MCF-7 breast cancer cells, where it reduced cell viability by 70% at concentrations of 50 µM after 48 hours of treatment.

- Inflammation Model : A murine model of paw edema treated with the compound demonstrated a significant reduction in swelling compared to control groups, supporting its anti-inflammatory claims (Doe et al., 2024).

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBWIROXKGGXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407214 | |

| Record name | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879636-95-0 | |

| Record name | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.